7-fluoro-5-(trifluoromethyl)-1H-indole 7-fluoro-5-(trifluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968539
InChI: InChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H
SMILES:
Molecular Formula: C9H5F4N
Molecular Weight: 203.14 g/mol

7-fluoro-5-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC15968539

Molecular Formula: C9H5F4N

Molecular Weight: 203.14 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-5-(trifluoromethyl)-1H-indole -

Specification

Molecular Formula C9H5F4N
Molecular Weight 203.14 g/mol
IUPAC Name 7-fluoro-5-(trifluoromethyl)-1H-indole
Standard InChI InChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H
Standard InChI Key MWPUOIRDBPZGDP-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(C=C(C=C21)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

7-Fluoro-5-(trifluoromethyl)-1H-indole belongs to the class of heterocyclic aromatic compounds, distinguished by its bicyclic indole core substituted with fluorine and trifluoromethyl groups. The molecular formula C₉H₅F₄N reflects the precise arrangement of these substituents, which confer distinct physicochemical properties:

  • Electron-Withdrawing Effects: The -CF₃ group at the 5-position withdraws electron density from the indole ring, polarizing the π-system and enhancing electrophilic substitution reactivity at the 3-position.

  • Hydrogen-Bonding Capacity: The fluorine atom at the 7-position participates in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.

  • Thermal Stability: Fluorination increases thermal stability compared to non-fluorinated indoles, with decomposition temperatures exceeding 250°C.

Crystallographic studies reveal a planar indole ring system with bond lengths and angles consistent with aromatic systems. The C–F bond length at the 7-position measures approximately 1.34 Å, while the C–CF₃ bond at the 5-position is 1.47 Å, reflecting typical sp²-sp³ hybridization.

Synthetic Methodologies

The synthesis of 7-fluoro-5-(trifluoromethyl)-1H-indole involves multi-step strategies to introduce fluorine and trifluoromethyl groups regioselectively. Key approaches include:

Palladium-Catalyzed Trifluoromethylation

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Pd/C CatalysisCF₃I, Pd/C, K₂CO₃80–10060–75≥95
Electrophilic FluorinationSelectfluor®, CH₃CN2585–90≥98

Chemical Reactivity and Functionalization

7-Fluoro-5-(trifluoromethyl)-1H-indole undergoes characteristic indole reactions, modified by its substituents:

Electrophilic Substitution

The 3-position is most reactive toward electrophiles due to directive effects of the -CF₃ group. Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives, while Vilsmeier-Haack formylation produces 3-carboxaldehyde analogues.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids at the 3-position proceeds efficiently using Pd(PPh₃)₄ as a catalyst, enabling diversification for structure-activity relationship (SAR) studies.

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaSubstituentslogPKey Activity
7-Fluoro-5-(trifluoromethyl)-1H-indoleC₉H₅F₄N7-F, 5-CF₃2.5Anticancer (predicted)
1-Methyl-5-(trifluoromethyl)-1H-indoleC₁₀H₈F₃N1-CH₃, 5-CF₃2.8Enzyme inhibition
5-Fluoro-2-phenyl-1H-indoleC₁₄H₁₀FN5-F, 2-Ph3.1Antibacterial

The -CF₃ group in 7-fluoro-5-(trifluoromethyl)-1H-indole reduces lipophilicity compared to phenyl-substituted analogues, potentially improving aqueous solubility for drug formulations.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like kinases or GPCRs.

  • Synthetic Optimization: Develop flow chemistry protocols to enhance trifluoromethylation efficiency .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models.

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